molecular formula C20H24N2O4S B2983653 N-(4-ethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 313251-81-9

N-(4-ethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2983653
CAS RN: 313251-81-9
M. Wt: 388.48
InChI Key: ZBLOMZCYEVVRJG-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals due to its ability to mimic the structure of bioactive peptides . The compound also has an ethoxyphenyl group, which is found in various therapeutic agents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds are often synthesized through various organic reactions. For instance, N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined using various analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .

Scientific Research Applications

Radiolabeled Compounds for Neurotransmission Studies

The compound [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, serves as a 5-HT1A antagonist used in positron emission tomography (PET) to study the serotonergic neurotransmission system. This compound's development and application in PET imaging provide valuable insights into the functioning of serotonin receptors in the brain, aiding in the understanding of various neurological conditions (Plenevaux et al., 2000).

Identification and Characterization of Drug Impurities

In the pharmaceutical industry, the identification and characterization of impurities are crucial for drug safety and efficacy. A study by Kancherla et al. (2018) on Repaglinide, an anti-diabetic drug, detected seven unknown impurities, including derivatives of piperidin-1-yl benzamide. These impurities were isolated, and their chemical structures were elucidated using advanced analytical techniques, highlighting the importance of thorough impurity profiling in drug development (Kancherla et al., 2018).

Anticancer Research

The exploration of novel chemical compounds for anticancer therapy is a significant area of scientific research. The study by Eldeeb et al. (2022) investigated the cytotoxic effects of sulfonamide-derived isatins, including piperidin-1-ylsulfonyl benzamide derivatives, against hepatic cancer cell lines. These compounds showed variable cytotoxicity, with some demonstrating significant potential as anticancer agents, illustrating the role of synthetic chemistry in developing new therapeutic options for cancer treatment (Eldeeb et al., 2022).

Sigma Receptor Studies for Breast Cancer Imaging

Sigma receptors are a target for imaging agents in cancer diagnosis. The use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in humans demonstrates the application of piperidin-1-ylsulfonyl benzamide derivatives in developing new imaging tools for cancer diagnosis, offering a noninvasive method to assess tumor proliferation (Caveliers et al., 2002).

Synthesis and Evaluation of Prokinetic Agents

The research on Cinitapride and related benzimidazole derivatives highlights the synthesis and biological evaluation of new compounds for potential prokinetic activity, an essential aspect of gastrointestinal disorder treatments. These studies show the application of N-(4-ethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide derivatives in synthesizing agents that could simulate gastrointestinal motility, contributing to the development of treatments for digestive disorders (Srinivasulu et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. It’s important to handle all new compounds with care until their safety profiles are well-established .

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-26-18-10-8-17(9-11-18)21-20(23)16-6-12-19(13-7-16)27(24,25)22-14-4-3-5-15-22/h6-13H,2-5,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLOMZCYEVVRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4-(piperidine-1-sulfonyl)benzamide

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